REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[C:11]([Cl:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[C:18]([O:22][C:23](=[O:26])[CH2:24][Zn+])([CH3:21])([CH3:20])[CH3:19].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C1COCC1.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:24][C:23]([O:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:26])=[C:11]([Cl:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,6.7.8.9.10|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)Cl
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Name
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|
Quantity
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13.44 mL
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Type
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reactant
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Smiles
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[Cl-].C(C)(C)(C)OC(C[Zn+])=O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Nitrogen gas bubbled through the mixture for 10 min
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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WASH
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Details
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washed with aqueous ammonium chloride (saturated, 1×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the solvent evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography on silica gel Biotage 50M
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)OC(C)(C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |